molecular formula C14H27NO3 B14005064 Butan-2-yl 4-(dipropylamino)-4-oxobutanoate CAS No. 6946-82-3

Butan-2-yl 4-(dipropylamino)-4-oxobutanoate

Cat. No.: B14005064
CAS No.: 6946-82-3
M. Wt: 257.37 g/mol
InChI Key: AQDPLOFXDUZUAK-UHFFFAOYSA-N
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Description

Butan-2-yl 4-(dipropylamino)-4-oxobutanoate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 4-(dipropylamino)-4-oxobutanoate typically involves the esterification of butanoic acid derivatives with butan-2-ol, followed by the introduction of the dipropylamino group. Common reagents used in these reactions include acid chlorides, alcohols, and amines. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 4-(dipropylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dipropylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of butanoic acid or butanone.

    Reduction: Formation of butan-2-ol.

    Substitution: Formation of various substituted butanoates.

Scientific Research Applications

Butan-2-yl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Butan-2-yl 4-(dipropylamino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-yl propanoate: Similar ester structure but lacks the dipropylamino group.

    Butan-2-yl acetate: Another ester with a simpler structure.

    Dipropylamino butanoate: Contains the dipropylamino group but differs in the ester component.

Uniqueness

Butan-2-yl 4-(dipropylamino)-4-oxobutanoate is unique due to the presence of both ester and dipropylamino functional groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

6946-82-3

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

butan-2-yl 4-(dipropylamino)-4-oxobutanoate

InChI

InChI=1S/C14H27NO3/c1-5-10-15(11-6-2)13(16)8-9-14(17)18-12(4)7-3/h12H,5-11H2,1-4H3

InChI Key

AQDPLOFXDUZUAK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CCC(=O)OC(C)CC

Origin of Product

United States

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